Cas no 2172083-67-7 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid)

5-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, facilitating controlled peptide chain elongation. Its structure includes a heptanamido linker and a 3-methylpentanoic acid moiety, offering versatility in introducing hydrophobic or branched-chain modifications into peptide sequences. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents enhance yield and purity. The product is suited for research requiring precise structural modifications, such as medicinal chemistry or bioconjugation studies.
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid structure
2172083-67-7 structure
Product name:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid
CAS No:2172083-67-7
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:5965418
PubChem ID:165735962

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid
    • 2172083-67-7
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
    • EN300-1476005
    • インチ: 1S/C28H36N2O5/c1-3-4-9-20(17-26(31)29-15-14-19(2)16-27(32)33)30-28(34)35-18-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,19-20,25H,3-4,9,14-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: FZRZUZRNYXVHKO-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(NCCC(C)CC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 677
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 105Ų

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1476005-50mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
50mg
$2829.0 2023-09-29
Enamine
EN300-1476005-5.0g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
5g
$9769.0 2023-06-06
Enamine
EN300-1476005-100mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
100mg
$2963.0 2023-09-29
Enamine
EN300-1476005-1000mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
1000mg
$3368.0 2023-09-29
Enamine
EN300-1476005-2500mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
2500mg
$6602.0 2023-09-29
Enamine
EN300-1476005-0.1g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
0.1g
$2963.0 2023-06-06
Enamine
EN300-1476005-500mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
500mg
$3233.0 2023-09-29
Enamine
EN300-1476005-0.5g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
0.5g
$3233.0 2023-06-06
Enamine
EN300-1476005-10.0g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
10g
$14487.0 2023-06-06
Enamine
EN300-1476005-250mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
2172083-67-7
250mg
$3099.0 2023-09-29

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid 関連文献

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acidに関する追加情報

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid (CAS No. 2172083-67-7): A Comprehensive Overview

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid (CAS No. 2172083-67-7) is a specialized organic compound that has garnered significant attention in the fields of peptide synthesis and pharmaceutical research. This compound, often referred to as Fmoc-protected amino acid derivative, plays a crucial role in the development of novel therapeutic agents and biomaterials. Its unique structure, which includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, makes it an indispensable tool for researchers working on peptide-based drugs and bioconjugation techniques.

The Fmoc-protected amino acid moiety in 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid is particularly valuable in solid-phase peptide synthesis (SPPS), a method widely used in modern drug discovery. The Fmoc group provides stability during the synthesis process while allowing for selective deprotection under mild conditions. This feature is critical for the production of complex peptides with high purity, a topic of growing interest in the development of personalized medicine and targeted therapies.

Recent advancements in biopharmaceutical research have highlighted the importance of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid as a building block for peptide-drug conjugates. The compound's ability to incorporate both hydrophobic and hydrophilic properties makes it particularly useful in designing drug delivery systems that can overcome biological barriers. This aligns with current research trends focusing on improving drug bioavailability and reducing side effects – two of the most frequently searched topics in pharmaceutical sciences.

The chemical properties of CAS No. 2172083-67-7 demonstrate excellent compatibility with various organic solvents commonly used in peptide chemistry, including dimethylformamide (DMF) and dichloromethane (DCM). Its stability under standard laboratory conditions makes it a reliable reagent for both academic and industrial applications. Researchers often search for information about the solubility characteristics and storage conditions of such specialized compounds, which are crucial for experimental reproducibility.

In the context of green chemistry initiatives, there's growing interest in optimizing the use of Fmoc-protected amino acids like 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid to minimize waste in peptide synthesis. This aligns with frequently searched queries about sustainable chemical processes and environmentally friendly research practices. The compound's efficient coupling characteristics contribute to reduced reagent consumption and higher yields, addressing key concerns in modern synthetic chemistry.

The application of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid extends beyond traditional peptide synthesis. Recent studies have explored its potential in creating bioactive hydrogels and tissue engineering scaffolds, areas that receive substantial attention in regenerative medicine research. The compound's ability to introduce specific functional groups into macromolecular structures makes it valuable for designing smart biomaterials with controlled release properties.

Quality control of CAS No. 2172083-67-7 is another critical aspect frequently searched by researchers. The compound typically undergoes rigorous analytical characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and batch-to-batch consistency. These quality parameters are especially important for pharmaceutical applications where compound purity directly impacts biological activity and safety profiles.

From a market perspective, the demand for specialized Fmoc-protected amino acid derivatives like 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid continues to grow alongside the expansion of peptide therapeutics. Industry reports indicate increasing investment in peptide-based drug development, with particular focus on oncological applications and metabolic disorders – therapeutic areas that dominate current medical research funding and publications.

The synthesis and application of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid represent an intersection of organic chemistry, pharmaceutical science, and materials engineering. Its versatility addresses multiple frequently searched questions about peptide modification techniques, protecting group strategies, and bioconjugation methods. As research in these areas advances, the importance of well-characterized building blocks like this compound becomes increasingly apparent for both fundamental studies and translational applications.

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